Bimatoprost isopropyl ester

Intraocular Pressure Glaucoma Prostaglandin Analog

Propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate (CAS: 130209-76-6, molecular formula: C26H38O5, MW: 430.6 g/mol) is the isopropyl ester of 17-phenyl trinor Prostaglandin F2α (PGF2α), a synthetic F-series prostaglandin analog. This compound is the ester prodrug corresponding to the free acid of Bimatoprost and acts as a potent agonist at the FP prostanoid receptor.

Molecular Formula C26H38O5
Molecular Weight 430.6 g/mol
Cat. No. B10768153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimatoprost isopropyl ester
Molecular FormulaC26H38O5
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
InChIInChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3+,17-16?/t21-,22-,23-,24+,25-/m1/s1
InChIKeyJGZRPRSJSQLFBO-VINXWDBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate: A Potent FP Receptor Agonist for Ocular Hypertension Research and Procurement


Propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate (CAS: 130209-76-6, molecular formula: C26H38O5, MW: 430.6 g/mol) [1] is the isopropyl ester of 17-phenyl trinor Prostaglandin F2α (PGF2α), a synthetic F-series prostaglandin analog [2]. This compound is the ester prodrug corresponding to the free acid of Bimatoprost and acts as a potent agonist at the FP prostanoid receptor [3]. It was extensively evaluated for intraocular pressure (IOP)-lowering activity during the development of latanoprost and demonstrated superior potency in preclinical models, establishing its distinct pharmacological profile among prostaglandin analogs [4].

Why Generic Substitution Fails: Comparative Pharmacology of Propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate


Prostaglandin analogs are not interchangeable due to significant differences in receptor selectivity, metabolic stability, prodrug activation kinetics, and efficacy-safety profiles. While all members of this class target the FP receptor to lower IOP, the magnitude of reduction, side effect profile, and underlying chemical structure vary substantially [1]. For instance, the target compound is an isopropyl ester prodrug that is activated more rapidly than the N-ethyl amide prodrug found in commercial bimatoprost, and its 17-phenyl substitution confers a unique potency profile not found in latanoprost or travoprost [2]. A 2025 Bayesian network meta-analysis of 25 RCTs involving 4,045 participants confirmed that bimatoprost provides superior IOP reduction compared to latanoprost (MD 0.69; 95% CI 0.28–1.1) and travoprost (MD 0.64; 0.14–1.09), but carries a significantly higher risk of conjunctival hyperemia (OR 3.3 vs. latanoprost; OR 1.51 vs. travoprost) [3]. These quantitative differences in both efficacy and safety underscore that in-class substitution without careful consideration of specific molecular properties can lead to suboptimal therapeutic outcomes or unexpected tolerability issues.

Propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate: A Quantitative Procurement and Selection Evidence Guide


Superior IOP-Lowering Potency in Primate Model Compared to Latanoprost

During the development of latanoprost, the 17-phenyl trinor PGF2α isopropyl ester derivative was directly compared to latanoprost in a primate model of IOP reduction. At an equivalent dose of 3 μg/eye in monkeys, the target compound reduced IOP by an additional 1.3 mm Hg below the level achieved by latanoprost, establishing it as the most potent analog among those tested in that series [1]. This superiority, however, was accompanied by a significantly higher incidence of ocular irritation, highlighting a crucial efficacy-safety trade-off that distinguishes it from latanoprost [2].

Intraocular Pressure Glaucoma Prostaglandin Analog

Superior IOP-Lowering Efficacy of Bimatoprost Class vs. Latanoprost and Travoprost: A 2025 Bayesian Network Meta-Analysis

A 2025 Bayesian network meta-analysis of 25 randomized controlled trials involving 4,045 participants with glaucoma or ocular hypertension quantified the relative IOP-lowering efficacy of prostaglandin analogs. Bimatoprost demonstrated the greatest IOP reduction compared to latanoprost, with a mean difference (MD) of 0.69 mm Hg (95% CI: 0.28–1.1; SUCRA 95.6%; moderate confidence) [1]. It also significantly outperformed travoprost (MD 0.64; 0.14–1.09; low confidence) [2]. No other comparisons showed statistically significant differences.

Glaucoma Ocular Hypertension Network Meta-Analysis

Higher Risk of Conjunctival Hyperemia with Bimatoprost Class: A Quantified Safety Trade-Off

The 2025 network meta-analysis also quantified the differential risk of conjunctival hyperemia among prostaglandin analogs. Bimatoprost was associated with a significantly higher risk of hyperemia compared to latanoprost (odds ratio [OR] 3.3; 95% CI: 2.5–4.5; high confidence) and compared to travoprost (OR 1.51; 1.06–2.16; high confidence) [1]. In a separate 3-month randomized study of patients switched from latanoprost, 22.0% of bimatoprost patients achieved ≥15% additional IOP reduction compared to 12.1% for travoprost (p=0.033), with hyperemia reported as a treatment-related adverse event in 3.1% vs. 1.5% of patients, respectively (p=0.445) [2].

Conjunctival Hyperemia Adverse Events Prostaglandin Analog Safety

Faster Prodrug Activation Kinetics of Isopropyl Ester vs. N-Ethyl Amide Prodrugs

The target compound is an isopropyl ester prodrug of 17-phenyl trinor PGF2α. The N-ethyl amide prostaglandin prodrugs (such as commercial bimatoprost) are converted to the active free acid more slowly than the analogous prostaglandin ester prodrugs, including the isopropyl ester and latanoprost [1]. While quantitative kinetic constants (e.g., hydrolysis half-lives) are not available from the identified sources, this qualitative difference in activation rate is well-established and could influence the onset and duration of IOP-lowering effects.

Prodrug Activation Pharmacokinetics Prostaglandin Analog Metabolism

Greater Additional IOP Reduction in Latanoprost Non-Responders: A Switch Study

In a 3-month, randomized, masked-evaluator, multicentre study of patients on latanoprost requiring additional IOP lowering, switching to bimatoprost 0.03% resulted in a mean additional diurnal IOP reduction of 2.1 mm Hg (11.0%) from baseline, compared to 1.4 mm Hg (7.4%) for travoprost 0.004% (p=0.024) [1]. Overall, 22.0% of bimatoprost patients achieved ≥15% reduction in diurnal IOP at both 1 and 3 months compared to 12.1% for travoprost (p=0.033) [2].

Switch Therapy Latanoprost Non-Responders Glaucoma Management

Optimal Research and Industrial Applications for Propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate


Preclinical Glaucoma Model Requiring Maximal IOP Reduction

In animal models of glaucoma where achieving the greatest possible IOP reduction is paramount, the target compound is the optimal choice based on direct comparative evidence. In primate studies, at a dose of 3 μg/eye, it reduced IOP by an additional 1.3 mm Hg beyond the reduction achieved by latanoprost, establishing it as the most potent analog in that series [1]. This application is ideal when the primary research objective is to investigate the maximal IOP-lowering potential of FP receptor agonism, and the increased risk of ocular irritation can be managed within the experimental protocol.

Pharmacokinetic Studies of Prodrug Activation Rates

The target compound, as an isopropyl ester prodrug, is activated to its free acid form more rapidly than the N-ethyl amide prodrugs found in commercial bimatoprost formulations [1]. This property makes it a valuable tool for comparative pharmacokinetic studies investigating the relationship between prodrug structure, activation kinetics, and the onset/duration of IOP-lowering effects. Researchers can utilize this compound to establish baseline activation rates for ester prodrugs and contrast them with amide-based alternatives [2].

Comparative Efficacy Studies in Latanoprost Non-Responder Models

Clinical evidence demonstrates that bimatoprost provides significantly greater additional IOP reduction than travoprost in patients insufficiently controlled on latanoprost (2.1 mm Hg vs. 1.4 mm Hg, p=0.024) [1]. For research applications modeling latanoprost non-responders or studying mechanisms of prostaglandin analog resistance, the target compound offers a quantifiable advantage. It can serve as a positive control or comparator to evaluate novel therapeutic candidates intended for this patient population [2].

Investigating the Efficacy-Safety Trade-Off in FP Receptor Agonists

The target compound embodies a well-characterized efficacy-safety trade-off: superior IOP reduction (MD 0.69 vs. latanoprost, 0.64 vs. travoprost) but significantly higher risk of conjunctival hyperemia (OR 3.3 vs. latanoprost) [1]. This makes it an ideal tool for research focused on dissecting the structural determinants of both desired FP receptor-mediated IOP lowering and undesirable ocular surface effects. It can be used in structure-activity relationship (SAR) studies aimed at developing next-generation analogs that retain potency while minimizing irritation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bimatoprost isopropyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.